6-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
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Overview
Description
6-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms. The compound also features a pyrazole moiety, which is a five-membered ring containing two nitrogen atoms. The presence of nitro and dimethyl groups further adds to the complexity and reactivity of this compound.
Preparation Methods
The synthesis of 6-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by reacting hydrazine derivatives with β-diketones under acidic or basic conditions.
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with amines under controlled conditions.
Coupling Reaction: The final step involves coupling the pyrazole moiety with the triazine ring through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
6-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazine ring can be substituted with different nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The triazine ring can act as a scaffold for binding to enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
6-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE can be compared with other similar compounds, such as:
3,5-Dimethyl-1H-pyrazole: Lacks the triazine ring and nitro group, resulting in different reactivity and applications.
2,4-Diamino-1,3,5-triazine: Lacks the pyrazole moiety, leading to different chemical properties and uses.
4-Nitro-1H-pyrazole:
Properties
IUPAC Name |
6-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N8O2/c1-6-9(19(20)21)7(2)18(16-6)5-8-13-10(12)15-11(14-8)17(3)4/h5H2,1-4H3,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTSXCGUWTXIFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=NC(=NC(=N2)N(C)C)N)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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